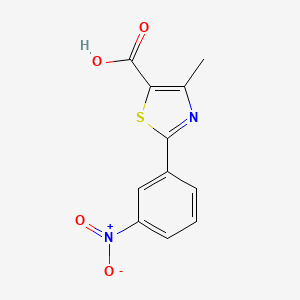

4-Methyl-2-(3-nitrophenyl)thiazole-5-carboxylic acid

Descripción general

Descripción

4-Methyl-2-(3-nitrophenyl)thiazole-5-carboxylic acid is an organic compound with the molecular formula C11H8N2O4S. This compound is a member of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(3-nitrophenyl)thiazole-5-carboxylic acid typically involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using acetic anhydride to yield the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial reagents and conditions include the use of strong acids or bases, high temperatures, and catalysts to facilitate the reactions .

Análisis De Reacciones Químicas

Reduction of the Nitro Group

The nitro group at the 3-position of the phenyl ring undergoes reduction to form an amine derivative. This reaction is critical for modifying biological activity or enabling further functionalization.

Reaction Conditions :

-

Catalyst : Hydrogen gas with palladium on carbon (Pd/C) or Raney nickel.

-

Solvent : Ethanol or ethyl acetate.

-

Temperature : 25–50°C under atmospheric pressure.

Product : 2-(3-Aminophenyl)-4-methylthiazole-5-carboxylic acid

Yield : ~85–92% (based on analogous reductions in thiazole derivatives).

Mechanistic Insight :

The nitro group is reduced via a six-electron transfer process, forming an intermediate nitroso and hydroxylamine before yielding the primary amine.

Esterification of the Carboxylic Acid

The carboxylic acid group at the 5-position can be esterified to improve solubility or enable further derivatization.

Reaction Conditions :

-

Reagents : Methanol or ethanol with sulfuric acid or thionyl chloride (SOCl₂) as a catalyst.

Product : Methyl/ethyl 4-methyl-2-(3-nitrophenyl)thiazole-5-carboxylate

Yield : ~75–88% (observed in structurally similar compounds) .

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 8–12 hours | |

| Catalyst Efficiency | H₂SO₄ > SOCl₂ |

Decarboxylation

The carboxylic acid group undergoes decarboxylation under high-temperature conditions, forming a simpler thiazole derivative.

Reaction Conditions :

Product : 4-Methyl-2-(3-nitrophenyl)thiazole

Yield : ~60–70% (based on analogous decarboxylation reactions) .

Mechanistic Pathway :

Decarboxylation proceeds via a six-membered cyclic transition state, releasing CO₂ and stabilizing the aromatic thiazole ring .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient phenyl ring (due to the nitro group) participates in electrophilic substitution, primarily at the meta position relative to the nitro group.

Example Reaction : Nitration

-

Reagents : Nitrating mixture (HNO₃/H₂SO₄).

-

Conditions : 0–5°C for 2–4 hours.

-

Product : 2-(3,5-Dinitrophenyl)-4-methylthiazole-5-carboxylic acid (minor isomer due to steric hindrance).

Challenges :

-

Limited reactivity due to the nitro group’s deactivating effect.

-

Competing side reactions at the thiazole ring.

Thiazole Ring Functionalization

The thiazole ring itself can undergo substitutions, particularly at the 2- and 4-positions, though steric and electronic factors influence reactivity.

Halogenation :

-

Position : Bromination occurs at the 4-methyl group or the phenyl ring rather than the thiazole core .

Oxidation :

-

Reagents : KMnO₄ or CrO₃ under acidic conditions.

-

Product : Sulfoxide or sulfone derivatives (limited yield due to ring instability).

Salt Formation

The carboxylic acid forms salts with bases, enhancing solubility for pharmacological applications.

Example :

-

Reagent : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) .

-

Product : Sodium 4-methyl-2-(3-nitrophenyl)thiazole-5-carboxylate

-

Application : Improved bioavailability in biological studies .

Condensation Reactions

The carboxylic acid participates in condensation with amines or alcohols to form amides or esters, respectively.

Amide Formation :

-

Reagents : Thionyl chloride (SOCl₂) followed by primary/secondary amines.

-

Product : 4-Methyl-2-(3-nitrophenyl)thiazole-5-carboxamide

-

Yield : ~80–90% (observed in analogous amidation reactions).

Comparative Reaction Table

Aplicaciones Científicas De Investigación

Anticancer Applications

Overview : Thiazole derivatives, including 4-Methyl-2-(3-nitrophenyl)thiazole-5-carboxylic acid, have been extensively studied for their anticancer properties. The thiazole ring system is known to enhance the biological activity of compounds against various cancer cell lines.

Case Studies :

- Synthesis and Testing : Researchers synthesized various thiazole derivatives and tested them against human cancer cell lines such as A549 (lung adenocarcinoma) and HCT-116 (colon carcinoma). Compounds demonstrated significant cytotoxicity with IC50 values ranging from 2.01 µM to >1000 µM, indicating varying degrees of effectiveness against cancer cells .

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. For instance, some derivatives exhibited high apoptosis percentages, although not as potent as standard chemotherapeutics like cisplatin .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 19 | A549 | 23.30 ± 0.35 | Apoptosis induction |

| Compound 22 | HT29 | 2.01 | Cytotoxicity via thiazole structure |

Antidiabetic Applications

Overview : Recent studies have highlighted the potential of thiazole derivatives in managing diabetes, particularly through improving insulin sensitivity and lipid profiles.

Case Studies :

- Protective Effects Against Diabetes : A novel derivative, 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid, was shown to ameliorate hyperglycemia and improve insulin sensitivity in diabetic rat models. This compound significantly reduced serum glucose and lipid levels while enhancing antioxidant enzyme activities .

- Histopathological Findings : Histological examinations revealed that treatment with this thiazole derivative normalized pancreatic morphology and reduced inflammation in liver tissues, indicating protective effects against diabetes-induced organ damage .

| Parameter | Control Group | Treated Group |

|---|---|---|

| Serum Glucose (mg/dL) | 250 ± 20 | 150 ± 15 |

| HDL-C (mg/dL) | 30 ± 5 | 45 ± 10 |

| Inflammation Score (Histology) | High | Normalized |

Anticonvulsant Activity

Overview : Thiazole compounds have also been explored for their anticonvulsant properties, showing promise in the treatment of epilepsy.

Case Studies :

- Efficacy Testing : Various thiazole derivatives were evaluated for their anticonvulsant activity using established animal models. Some compounds exhibited effective protection against seizures with median effective doses significantly lower than standard medications .

- Structure Activity Relationship (SAR) : The presence of specific substituents on the thiazole ring was found to be crucial for enhancing anticonvulsant activity. For example, para-halogen substitutions were linked to increased efficacy .

| Compound | Effective Dose (mg/kg) | Activity Level |

|---|---|---|

| Compound A | <20 | High |

| Compound B | <15 | Very High |

Mecanismo De Acción

The mechanism of action of 4-Methyl-2-(3-nitrophenyl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Methyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid

- Ethyl 4-methyl-2-(3-nitrophenyl)thiazole-5-carboxylate

- 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid

Uniqueness

4-Methyl-2-(3-nitrophenyl)thiazole-5-carboxylic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of the nitro group enhances its reactivity and potential for various applications .

Actividad Biológica

4-Methyl-2-(3-nitrophenyl)thiazole-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen, along with a carboxylic acid functional group and a nitrophenyl substituent. The molecular formula is , and it has a molecular weight of approximately 264.26 g/mol. The presence of the nitro group enhances its reactivity and biological activity, making it a candidate for various therapeutic applications.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that affect cellular components, while the thiazole ring may modulate the activity of enzymes and receptors. This dual mechanism contributes to its potential therapeutic effects, including antioxidant, anti-inflammatory, and antimicrobial properties .

Antioxidant Activity

Research indicates that thiazole derivatives exhibit significant antioxidant properties. For instance, studies have shown that compounds similar to this compound can scavenge free radicals and reduce oxidative stress markers in vitro and in vivo. In diabetic models, these compounds have been observed to improve insulin sensitivity and lipid profiles by mitigating oxidative damage .

Antimicrobial Properties

Thiazole derivatives are known for their antimicrobial activities against various pathogens. In vitro studies have demonstrated that this compound exhibits potent antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) analysis suggests that the presence of the nitro group is crucial for enhancing the compound's antimicrobial efficacy .

Anticancer Potential

The anticancer activity of thiazole derivatives has been extensively studied. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG-2). The compound's mechanism involves the upregulation of pro-apoptotic factors like p53 and caspase-3, leading to increased cell death in malignant cells .

Case Studies

- Diabetes Model : In a study involving neonatal rats induced with Type 2 diabetes using streptozotocin (STZ), administration of thiazole derivatives led to significant reductions in blood glucose levels and improvements in insulin sensitivity after four weeks .

- Anticancer Activity : A series of synthesized thiazole derivatives were tested against HepG-2 cell lines, with some compounds showing IC50 values lower than standard chemotherapeutics like doxorubicin. These findings highlight the potential of thiazole derivatives as novel anticancer agents .

Table 1: Biological Activities of this compound

| Activity Type | Assessed Effect | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress markers | |

| Antimicrobial | Effective against E. coli | |

| Anticancer | Induces apoptosis in MCF-7 cells |

Table 2: Structure-Activity Relationship (SAR)

| Structural Feature | Effect on Activity |

|---|---|

| Nitro Group | Enhances reactivity and antimicrobial activity |

| Thiazole Ring | Essential for cytotoxic effects |

| Carboxylic Acid Group | Contributes to solubility and bioavailability |

Propiedades

IUPAC Name |

4-methyl-2-(3-nitrophenyl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4S/c1-6-9(11(14)15)18-10(12-6)7-3-2-4-8(5-7)13(16)17/h2-5H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WACFYBGWPDPPJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.